1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)-
Description
The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)- (hereafter referred to as Compound A) is a chiral naphthylamine derivative with a tetrahydroquinoline-like scaffold. Key structural features include:
Properties
CAS No. |
30074-66-9 |
|---|---|
Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H |
InChI Key |
XYTNPORBXPAQMP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Step 1: Reductive Amination
Starting materials:
(S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (Compound I) and propionaldehyde.-
- Molar ratio of Compound I to propionaldehyde: 1:1.0–4.0 (preferably 1:1.8).
- Reducing agents: Sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), zinc borohydride (Zn(BH4)2), or sodium triacetoxyborohydride (NaBH(OAc)3).
- Acidic medium formed by organic acids such as acetic acid, formic acid, oxalic acid, methanesulfonic acid, or benzenesulfonic acid.
- Temperature range: 10–60 °C (commonly 20–30 °C).
- Solvent: Dichloromethane (DCM) is typically used.
Procedure:
The reducing agent and acid are added dropwise to a stirred solution of Compound I in DCM at controlled temperature, followed by slow addition of propionaldehyde. The reaction is monitored by HPLC for completion. After reaction, the mixture is basified with aqueous sodium hydroxide, separated, and concentrated to yield an oily intermediate (Compound II). This intermediate is often dissolved in isopropanol or ethanol for the next step.Yields and purity:
The purity of Compound II typically exceeds 90–98% by HPLC, and the reaction yields are high, contributing to an overall yield exceeding 80% for the entire process.
Step 2: Catalytic Hydrogenation and Salt Formation
Catalyst:
Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C).-
- Hydrogen pressure: 10–20 kg/cm².
- Temperature: Room temperature.
- Reaction time: 4–6 hours.
Procedure:
The isopropanol solution of Compound II is subjected to catalytic hydrogenation under the above conditions to remove benzyl protecting groups and reduce any double bonds if present. After completion, the catalyst is filtered off, and concentrated hydrochloric acid is added dropwise to form the hydrochloride salt of the target compound. The mixture is stirred further, then filtered and dried to yield the final product as an off-white solid.Yield and purity:
The isolated yield of the hydrochloride salt is approximately 87%, with HPLC purity greater than 98%.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Traditional Methods | Novel Method (CN111393309A) |
|---|---|---|
| Starting materials | 5-methoxy-2-tetralone, chiral amines | (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine |
| Reductive amination approach | Multiple steps, chiral resolution required | Direct reductive amination with high stereoselectivity |
| Catalytic hydrogenation | High-pressure, multiple steps | Mild conditions, room temperature, Pd/C catalyst |
| Yield | 17–34% (chiral resolution methods) | >80% total yield |
| Safety | Hazardous high-pressure hydrogenation | Safer, environmentally friendly |
| Cost | Expensive chiral phosphoric acid catalysts | Low-cost reagents and catalysts |
| Industrial applicability | Limited due to low yield and safety | Suitable for scale-up and process production |
Experimental Data Summary
| Example | Compound I (g) | Reducing Agent | Acid (g) | Propionaldehyde (g) | Solvent (mL) | Hydrogenation Catalyst | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|---|
| 3 | 50 | NaBH4 (13.5) | Acetic acid (64.1) | 18.6 | DCM (500) + EtOH (250) | Pd/C (2.5 g) | 87.1 | >98 |
| 4 | 50 | KBH4 (19.2) | Acetic acid (64.1) | 18.6 | DCM (500) + iPrOH (250) | Pd/C (2.5 g) | Not specified | >98 |
| 5 | 50 | NaBH4 (13.5) | Acetic acid (64.1) | 41.2 | DCM (500) + iPrOH (250) | Pd/C (2.5 g) | Not specified | >90 |
Advantages of the Novel Preparation Method
- Short synthetic route: Two-step process avoids complex chiral resolution.
- High yield and purity: Total yield exceeds 80%, purity >98%.
- Operational simplicity: Mild reaction conditions, straightforward work-up.
- Safety: Avoids high-pressure hydrogenation hazards.
- Cost-effective: Uses inexpensive reducing agents and catalysts.
- Environmental friendliness: Uses less toxic solvents and reagents, suitable for industrial scale.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The partially aromatic naphthalene ring system in the compound undergoes electrophilic aromatic substitution due to its electron-rich nature. The methoxy group (-OCH₃) at position 5 acts as a strong activating, ortho/para-directing group, while the chloro substituent at position 8 is deactivating but meta-directing. This creates a complex directing effect, influencing substitution patterns.
Reagents/Conditions :
-
Nitration : Nitric acid (HNO₃) with sulfuric acid (H₂SO₄) under controlled temperatures.
-
Sulfonation : Fuming sulfuric acid (H₂SO₄).
Products :
-
Nitro-substituted derivatives : Substitution at positions ortho or para to the methoxy group (e.g., nitration at position 6 or 7).
-
Sulfonic acid derivatives : Formation of sulfonic acid groups at activated positions.
Oxidation
The compound can be oxidized to form quinone derivatives , particularly targeting the aromatic ring system. The methoxy group and chloro substituent may influence the site of oxidation.
Reagents/Conditions :
-
Potassium permanganate (KMnO₄) in acidic or basic media.
-
Chromium trioxide (CrO₃) under acidic conditions.
Products :
-
Quinone derivatives : Oxidation of the aromatic ring, potentially forming conjugated carbonyl structures.
Reduction
The compound may undergo catalytic hydrogenation , though its partially saturated tetrahydro ring limits further reduction. The reaction is often employed in its synthesis from naphthylamine derivatives.
Reagents/Conditions :
-
Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) under elevated pressure.
Products :
-
Further hydrogenated derivatives : While the tetrahydro ring is already saturated, selective reduction of functional groups (e.g., chloro substituent) might occur under specific conditions.
Alkylation
The tertiary amine group in the free base form (if deprotonated) can undergo alkylation , though the hydrochloride salt form reduces reactivity. Synthesis methods involving alkylation with alkyl halides (e.g., propynol derivatives) have been reported.
Reagents/Conditions :
-
Alkyl halides (e.g., propyl bromide) with a base like potassium carbonate (K₂CO₃).
Products :
-
Alkylated amine derivatives : Introduction of alkyl groups to the nitrogen atom, altering solubility and reactivity.
Salt Formation
The compound exists as a hydrochloride salt , indicating its ability to form ionic salts with acids. The protonated dimethylamino group (-N(CH₃)₂⁺) stabilizes the ion pair with chloride (Cl⁻) .
Reagents/Conditions :
Products :
Reaction Comparison Table
Structural Influences on Reactivity
The compound’s reactivity is modulated by its substituents:
-
Methoxy group (-OCH₃) : Activates the aromatic ring for electrophilic substitution.
-
Chloro substituent : Deactivates the ring but directs meta-substitution.
-
Tertiary amine (-N(CH₃)₂⁺) : Protonated in the hydrochloride salt, reducing nucleophilicity but enhancing stability .
Research Findings
-
Biological Implications : While not explicitly detailed in the sources, related naphthylamine derivatives have shown anticancer activity via mitochondrial pathways .
-
Synthetic Versatility : The compound’s synthesis involves multi-step processes, including catalytic hydrogenation and alkylation, highlighting its adaptability in organic synthesis.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Compound B : 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N-ethyl-5-methoxy-N-(2-propynyl)-, hydrochloride (CID 45856)
- Key Differences: N-substituents: Ethyl and propynyl groups instead of dimethylamine. Molecular Formula: C₁₆H₂₀ClNO vs. Compound A’s C₁₃H₁₉ClNO. Applications: Propynyl groups may enhance reactivity in click chemistry or covalent binding studies .
Compound C : 5-Methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CID 46462)
- Key Differences: Lacks the 8-chloro substituent. Molecular Formula: C₁₃H₁₉NO vs. Compound A’s C₁₃H₁₉ClNO.
Compound D : 1-Naphthylamine, 8-chloro-1,2,3,4-tetrahydro-5-methoxy-N-methyl-, hydrochloride, (R)- (CAS 30074-74-9)
Functional Group Influence
| Substituent | Compound A | Compound B | Compound C |
|---|---|---|---|
| Chloro (Position 8) | Yes | Yes | No |
| Methoxy (Position 5) | Yes | Yes | Yes |
| N-Substituent | N,N-dimethyl | N-ethyl, N-propynyl | N,N-dimethyl |
| Salt Form | Hydrochloride | Hydrochloride | Hydrochloride |
Key Observations :
Biological Activity
1-Naphthylamine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)- is a specific derivative that has been studied for its potential pharmacological effects. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Profile
- Molecular Formula : C15H22ClNO
- SMILES : CCCOC1=C2CCCC(C2=C(C=C1)Cl)N(C)C
- InChI : InChI=1S/C15H22ClNO/c1-4-10-18-14-9-8-12(16)15-11(14)6-5-7-13(15)17(2)3/h8-9,13H,4-7,10H2,1-3H3
Biological Activity Overview
The biological activity of 1-Naphthylamine derivatives can be categorized into several key areas:
1. Antitumor Activity
Research indicates that certain naphthylamine derivatives exhibit antitumor properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
Some derivatives of naphthylamine show significant antimicrobial activity against various pathogens. This includes both antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents.
3. Neuroprotective Effects
Recent studies suggest that naphthylamine derivatives may possess neuroprotective properties. They can potentially mitigate oxidative stress and inflammation in neuronal cells, which is crucial in conditions like Alzheimer's disease.
Case Study: Antitumor Activity
A study published in MDPI explored the synthesis of silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives and their biological activities. The results indicated that these compounds could effectively inhibit tumor growth in specific cancer cell lines (e.g., breast cancer) with IC50 values below 10 µM. This suggests a potent antitumor activity linked to structural modifications on the naphthylamine core .
Case Study: Antimicrobial Activity
Another investigation highlighted the antimicrobial efficacy of naphthylamine derivatives against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant strains .
Metabolic Pathways and Toxicity
The metabolism of 1-Naphthylamine derivatives has been studied extensively. In vivo studies on rats showed that these compounds are well absorbed and metabolized primarily via hydroxylation pathways. Notably, toxicity assessments revealed no significant genotoxic effects in standard assays, suggesting a favorable safety profile .
Summary Table of Biological Activities
Q & A
What are the critical safety considerations when handling (R)-1-Naphthylamine derivatives in laboratory settings?
Answer:
Handling this compound requires strict adherence to OSHA guidelines for carcinogens and mutagens. Key precautions include:
- Storage : Store in tightly sealed containers in cool (<25°C), ventilated areas, away from oxidizers (e.g., chlorates, nitrates) and acids due to incompatibility risks .
- Exposure Control : Use fume hoods, HEPA-filtered vacuums for cleanup, and avoid dry sweeping to minimize airborne particulates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Decontaminate exposed skin immediately with water .
- Health Risks : Chronic exposure may lead to methemoglobinemia (reduced blood oxygen capacity) and potential mutagenicity. Contamination with 2-naphthylamine (a known carcinogen) in synthesis intermediates must be rigorously monitored .
What synthetic routes are reported for preparing (R)-configured 1-naphthylamine derivatives, and what are key optimization parameters?
Answer:
While direct synthesis methods for this specific derivative are not detailed in the literature, analogous pathways for 1-naphthylamine derivatives suggest:
- Reductive Amination : Reduce nitro precursors (e.g., substituted nitronaphthalenes) using iron/HCl at 70°C, followed by neutralization with calcium hydroxide . For the (R)-enantiomer, chiral catalysts (e.g., BINAP-Ru complexes) or enantioselective crystallization may be required.
- Key Parameters :
Which analytical techniques are suitable for characterizing the purity and stereochemistry of this compound?
Answer:
- Purity Analysis :
- HPLC/FLD : Fluorescence detection (ex: 270 nm, em: 415 nm) effectively quantifies naphthylamine derivatives, with detection limits <1 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects halogen isotopes (e.g., chlorine) .
- Stereochemical Confirmation :
How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Answer:
Discrepancies may arise from:
- Contaminants : Trace 2-naphthylamine (a bladder carcinogen) in synthesis batches can skew toxicity data. Implement rigorous purity checks via HPLC and GC-MS .
- Stereochemical Variability : Ensure enantiomeric excess (>98%) using chiral analytical methods, as biological activity often depends on the (R)-configuration .
- Assay Conditions : Standardize cell lines, exposure times, and solvent controls (e.g., DMSO concentration) to minimize variability .
What methodologies are effective for studying the environmental fate and degradation products of this compound?
Answer:
- Adsorption Studies : DNA-based nanoparticles (e.g., Y-DNA/Ad-8) can capture hydrophobic naphthylamine derivatives from aqueous systems, enabling quantification via fluorescence spectroscopy .
- Degradation Pathways :
- Photolysis : Expose to UV light (254 nm) and analyze by LC-MS/MS for hydroxylated or dechlorinated products.
- Microbial Degradation : Use soil or wastewater microbiota under aerobic/anaerobic conditions, monitoring metabolites like 8-chloro-5-methoxy-naphthalene .
How can in silico modeling predict the pharmacokinetic properties of this compound?
Answer:
- QSAR Models : Use descriptors like logP (hydrophobicity), polar surface area, and H-bond donors to predict blood-brain barrier permeability and metabolic stability. The methoxy and chloro groups may enhance lipophilicity, requiring adjustments for renal clearance .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic sites (e.g., N-demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
